![molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrrole ring The presence of an ethyl group and the octahydro configuration adds to its distinct chemical properties
准备方法
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps lead to the octahydro configuration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
化学反应分析
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially in cancer treatment due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
相似化合物的比较
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a candidate for cancer therapy.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in the synthesis of various bioactive molecules.
1H-Pyrrolo[3,2-c]pyridine: Studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The uniqueness of this compound lies in its specific structural configuration and the presence of the ethyl group, which can influence its reactivity and biological activity.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI 键 |
VDMGNVHIHQPQDF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2C1CNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


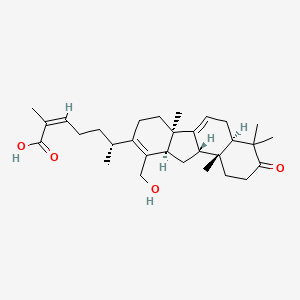
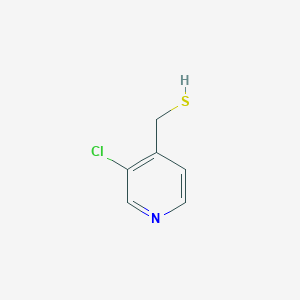
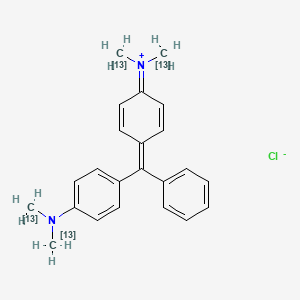
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
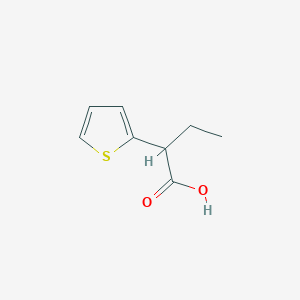
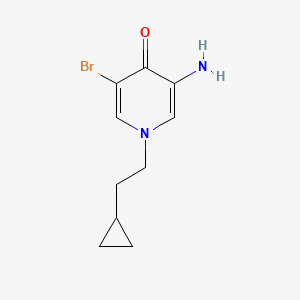
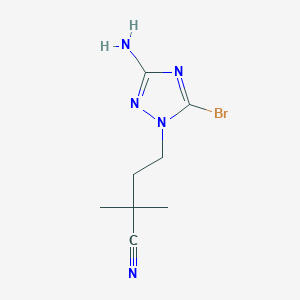
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

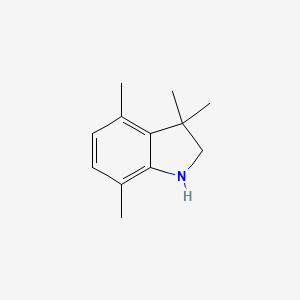
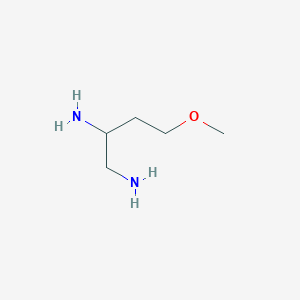
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)
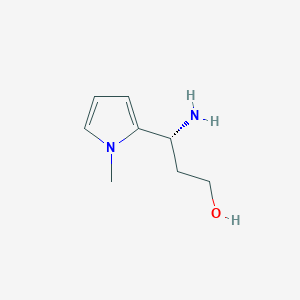
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
